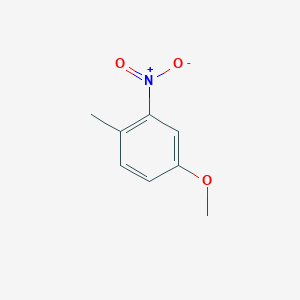

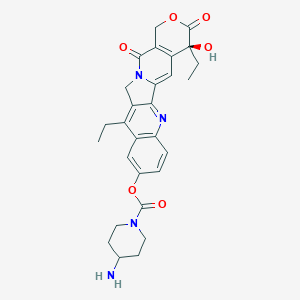

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin

Overview

Description

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin is a significant compound in the field of medicinal chemistry. It is a major metabolite of Irinotecan, a widely used anticancer drug. This compound is known for its potent antitumor activity and is used in the treatment of various cancers, including colon cancer .

Mechanism of Action

Target of Action

The primary target of 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin, also known as NPC, is topoisomerase I . This enzyme plays a crucial role in DNA replication and transcription by relieving the torsional strain in the DNA helix.

Biochemical Pathways

NPC affects the DNA replication and transcription pathways by inhibiting topoisomerase I . This inhibition leads to DNA damage and subsequent apoptosis, or programmed cell death. The compound’s cytotoxicity is particularly effective against refractory solid cancers .

Pharmacokinetics

NPC is a major metabolite of Irinotecan , produced by the action of cytochrome P450 3A4 (CYP3A4) . Its pharmacokinetics involve absorption, distribution, metabolism, and excretion (ADME).

Result of Action

The result of NPC’s action is the induction of cell death in cancer cells. By causing DNA damage through the inhibition of topoisomerase I, NPC triggers apoptosis, effectively reducing the proliferation of cancer cells .

Action Environment

The action of NPC can be influenced by various environmental factors. For instance, genetic variance in the UGT1A, CYP3A, and ABC gene families can affect the dosing and toxicity of Irinotecan, the parent compound of NPC . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature, light, and humidity .

Biochemical Analysis

Biochemical Properties

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin plays a vital role in biochemical reactions, particularly in the context of cancer treatment. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme topoisomerase I, which is crucial for DNA replication and transcription. The compound inhibits topoisomerase I, leading to DNA damage and cell death in cancer cells . Additionally, it interacts with carboxylesterases, which hydrolyze the compound to its active form, SN-38 .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by causing DNA damage through topoisomerase I inhibition . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to downregulate the expression of genes involved in cell proliferation and survival, thereby inhibiting cancer cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of topoisomerase I. By binding to the topoisomerase I-DNA complex, it prevents the re-ligation of DNA strands, leading to the accumulation of DNA breaks . This results in the activation of DNA damage response pathways and ultimately cell death. Additionally, the compound undergoes hydrolysis by carboxylesterases to form SN-38, which is a more potent inhibitor of topoisomerase I .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can be influenced by factors such as pH and temperature . Over time, it may degrade into inactive forms, reducing its efficacy. Long-term studies have shown that prolonged exposure to the compound can lead to sustained DNA damage and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as diarrhea and myelosuppression . These dose-dependent effects highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by carboxylesterases to form SN-38, which is further metabolized by uridine diphosphate glucuronosyltransferase (UGT) enzymes . This metabolic pathway is crucial for the compound’s activation and subsequent anticancer effects. Additionally, the compound can affect metabolic flux and alter the levels of various metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It is known to be transported by ATP-binding cassette (ABC) transporters, which play a role in its efflux from cells . The compound’s distribution is influenced by its interactions with plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It primarily localizes to the nucleus, where it interacts with topoisomerase I and exerts its DNA-damaging effects . Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its anticancer activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin involves several steps. The starting material is typically camptothecin, which undergoes a series of chemical reactions to introduce the ethyl and piperidino groups. The key steps include:

Esterification: Camptothecin is esterified with 7-ethyl-10-hydroxycamptothecin.

Amination: The esterified product is then reacted with 4-amino-1-piperidinecarboxylic acid to introduce the piperidino group.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield 7-ethyl-10-hydroxycamptothecin.

Oxidation: It can undergo oxidation reactions to form different metabolites.

Substitution: The piperidino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of carboxylesterases.

Oxidation: Requires oxidizing agents such as cytochrome P450 enzymes.

Substitution: Involves nucleophilic reagents under controlled conditions.

Major Products

7-Ethyl-10-hydroxycamptothecin: Formed through hydrolysis.

Oxidized Metabolites: Various oxidized forms depending on the specific reaction conditions.

Scientific Research Applications

7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry.

Biology: Studied for its interactions with biological molecules and pathways.

Medicine: Investigated for its antitumor activity and potential therapeutic applications.

Industry: Used in the development of new anticancer drugs and formulations

Comparison with Similar Compounds

Similar Compounds

Irinotecan: The parent compound from which 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin is derived.

7-Ethyl-10-hydroxycamptothecin: A hydrolysis product with similar antitumor activity.

7-Ethyl-10-(4-N-(5-aminopentanoic acid)-1-piperidino)carbonyloxycamptothecin: Another metabolite with distinct properties

Uniqueness

This compound is unique due to its specific structure, which imparts high stability and potent antitumor activity. Its ability to inhibit topoisomerase I with high specificity makes it a valuable compound in cancer therapy .

Properties

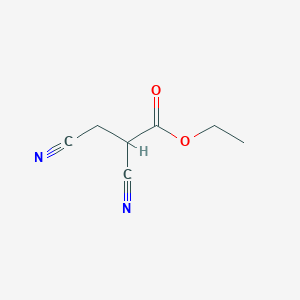

IUPAC Name |

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O6/c1-3-17-18-11-16(38-27(35)31-9-7-15(29)8-10-31)5-6-22(18)30-24-19(17)13-32-23(24)12-21-20(25(32)33)14-37-26(34)28(21,36)4-2/h5-6,11-12,15,36H,3-4,7-10,13-14,29H2,1-2H3/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWFTHDYKJHNEV-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471908 | |

| Record name | 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185304-42-1 | |

| Record name | 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185304421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-ETHYL-10-(4-AMINO-1-PIPERIDINO)CARBONYLOXYCAMPTOTHECIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG4PRF4VUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of cytochrome P450 3A4 (CYP3A4) in the metabolism of irinotecan?

A1: CYP3A4 plays a crucial role in the metabolism of irinotecan, converting it into several oxidative metabolites, including NPC and 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]carbonyloxycamptothecin (APC). [, ] Research using human liver microsomes and cell lines expressing specific CYP enzymes has demonstrated that CYP3A4 is the primary enzyme responsible for the formation of both NPC and APC from irinotecan. [, ]

Q2: How does gefitinib, a tyrosine kinase inhibitor, affect the formation of NPC from irinotecan?

A2: Studies have shown that gefitinib inhibits the formation of NPC from irinotecan in both human liver and small intestinal microsomes. [] This inhibition was observed to be concentration-dependent, with higher concentrations of gefitinib leading to a greater reduction in NPC formation. []

Q3: Is there a difference in how CYP3A4 and CYP3A5 metabolize irinotecan?

A3: While both CYP3A4 and CYP3A5 are members of the cytochrome P450 3A family, they exhibit distinct metabolic profiles for irinotecan. [] CYP3A4 primarily generates NPC, APC, and a hydroxylated metabolite (M2) from irinotecan. [] In contrast, CYP3A5 does not produce NPC, APC, or M2. Instead, it forms a unique metabolite (M4) through de-ethylation of the camptothecin moiety. []

A4: Population pharmacokinetic modeling suggests that while both metabolites originate from irinotecan, their formation pathways differ. [] The model indicates that NPC, like SN-38 (another irinotecan metabolite), is likely formed from the lactone form of irinotecan. Conversely, the model suggests that APC is formed from the carboxylate form of irinotecan. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

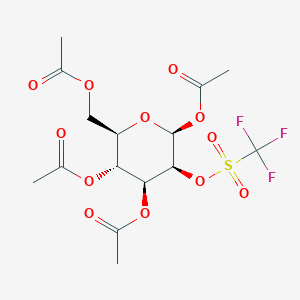

![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)